Product packaging for (2S)-5-Amino-2-hydroxy-5-oxopentanoic acid(Cat. No.:CAS No. 53363-45-4)

(2S)-5-Amino-2-hydroxy-5-oxopentanoic acid

Cat. No.: B13892023
CAS No.: 53363-45-4
M. Wt: 147.13 g/mol
InChI Key: YEQXTNAAHMATGV-VKHMYHEASA-N
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Description

(2S)-5-Amino-2-hydroxy-5-oxopentanoic acid (CAS 53363-45-4) is a chiral, non-proteinogenic amino acid with a molecular weight of 147.13 g/mol and the molecular formula C5H9NO4 . This compound is contextualized within the diverse class of non-proteinogenic amino acids, which are not encoded for protein synthesis but serve crucial roles as metabolic intermediates, signaling molecules, and components of natural products with pharmacological activities . Its defined (2S) stereochemistry is critical for its biological recognition and function, as this three-dimensional configuration directly influences how the molecule interacts with the active sites of enzymes and other biological targets . Research indicates its involvement in the metabolism of D-amino acids, where it may function as a detoxifying agent by helping to remove accumulated D-amino acids that can occur during the aging process, pointing to its potential relevance in age-related metabolic studies . The unique structure of this compound, featuring carboxylic acid, hydroxyl, and amide functional groups, makes it a versatile chiral building block for the synthesis of more complex molecules . Its multiple functional groups provide versatile handles for a variety of chemical transformations, and it can be derivatized using standard protecting group strategies to create a variety of research probes and complex molecules . One of the primary synthetic routes to obtain this compound involves the selective oxidation of L-glutamic acid, leveraging the structural similarity between the precursor and the target compound . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO4 B13892023 (2S)-5-Amino-2-hydroxy-5-oxopentanoic acid CAS No. 53363-45-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53363-45-4

Molecular Formula

C5H9NO4

Molecular Weight

147.13 g/mol

IUPAC Name

(2S)-5-amino-2-hydroxy-5-oxopentanoic acid

InChI

InChI=1S/C5H9NO4/c6-4(8)2-1-3(7)5(9)10/h3,7H,1-2H2,(H2,6,8)(H,9,10)/t3-/m0/s1

InChI Key

YEQXTNAAHMATGV-VKHMYHEASA-N

Isomeric SMILES

C(CC(=O)N)[C@@H](C(=O)O)O

Canonical SMILES

C(CC(=O)N)C(C(=O)O)O

Origin of Product

United States

Synthetic Methodologies and Precursors in Laboratory Settings

Chemical Synthesis Approaches

The laboratory synthesis of (2S)-5-Amino-2-hydroxy-5-oxopentanoic acid, a chiral non-proteinogenic amino acid derivative, is crucial for its application in research, such as in the study of metabolic pathways and as a building block for more complex molecules. Synthetic strategies are designed to control stereochemistry and functional group reactivity, often starting from readily available precursors like L-glutamic acid.

A primary and direct method for synthesizing this compound involves the selective oxidation of L-glutamic acid. This approach is advantageous due to the structural similarity between the precursor and the target product, differing by the oxidation state at the gamma-carbon. The goal is the controlled conversion of the side-chain carboxylic acid of L-glutamic acid to an amide, which is a key feature of the target molecule. A related pathway in biological systems involves the transamination of L-glutamine to α-ketoglutaramate (KGM), which is then hydrolyzed to α-ketoglutarate. researchgate.net

The choice of oxidizing agent and the reaction environment are critical for successfully synthesizing the target compound from L-glutamic acid while preventing unwanted side reactions or over-oxidation.

Oxidizing Agents: Mild oxidants are typically employed to achieve the desired transformation without degrading the molecule. Hydrogen peroxide (H₂O₂) is a common choice for this purpose. The specificity of the agent is paramount to target the gamma-carboxyl group while preserving the alpha-amino and alpha-hydroxy functionalities.

Reaction Conditions: The synthesis is generally performed under carefully managed conditions to maximize the yield and purity of the final product. Key parameters that are controlled include temperature and pH. For instance, a typical temperature range for this oxidation reaction is between 25-40 °C. Maintaining an optimal pH is essential to ensure the stability of the amino acid and the efficacy of the oxidizing agent.

Table 1: Parameters for Oxidation of L-Glutamic Acid
ParameterDetailsReference
Starting MaterialL-Glutamic acid
Oxidizing AgentHydrogen peroxide (H₂O₂)
TemperatureControlled, typically 25-40 °C
pHControlled to maximize yield and minimize side products

For research applications, obtaining the compound in high yield and purity is essential. Optimization of the reaction conditions described above is a key focus. The yield can be enhanced by adjusting reactant concentrations, reaction time, and the rate of addition of the oxidizing agent.

Following the synthesis, purity assessment is conducted using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is often used to determine the purity of the final product and to quantify any remaining starting material or byproducts. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the chemical structure and identity of the synthesized this compound.

This compound serves as a versatile scaffold for creating more complex molecules and research probes. Derivatization strategies involve the selective modification of its functional groups—the α-amino group, the α-hydroxy group, the carboxylic acid, and the terminal amide.

To achieve selective modification of one functional group in the presence of others, chemists employ protecting groups. These groups temporarily block a reactive site, allowing a chemical transformation to occur elsewhere on the molecule. iris-biotech.de The choice of protecting group is critical and depends on its stability under the planned reaction conditions and the ease of its subsequent removal. iris-biotech.depeptide.com

Amino Group Protection: The α-amino group is commonly protected using groups like Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butoxycarbonyl (Boc). iris-biotech.de The Fmoc group is base-labile (removed with piperidine), while the Boc group is acid-labile (removed with acids like trifluoroacetic acid, TFA). iris-biotech.depeptide.com

Carboxylic Acid Protection: The carboxylic acid group can be protected as an ester, for example, a tert-butyl (tBu) ester, which is removed under acidic conditions. iris-biotech.de

Hydroxyl Group Protection: The hydroxyl group can be protected with groups like tert-butyl (tBu) or trityl (Trt), which are also labile to acid. iris-biotech.de

Table 2: Common Protecting Groups for Functional Moieties
Functional GroupProtecting GroupAbbreviationCleavage ConditionReference
Aminotert-ButoxycarbonylBocAcidic (e.g., TFA) iris-biotech.depeptide.com
AminoFluorenylmethyloxycarbonylFmocBasic (e.g., Piperidine) iris-biotech.de
Carboxyltert-Butyl esterOtBuAcidic (e.g., TFA) iris-biotech.de
Hydroxyltert-ButyltBuAcidic (e.g., TFA) iris-biotech.de

With appropriate protection strategies in place, the functional groups of this compound can be transformed to create a variety of derivatives.

Oxidation: The secondary hydroxyl group can be oxidized to a ketone, yielding an α-keto acid derivative. The choice of oxidizing agent determines the outcome.

Reduction: The carboxylic acid and amide functionalities can be reduced. For example, reduction of the carboxylic acid could yield a primary alcohol, while reduction of the amide could lead to an amine.

Substitution: The hydroxyl group is a poor leaving group but can be converted into a better one (e.g., by protonation with a strong acid or conversion to a tosylate) to facilitate nucleophilic substitution reactions. youtube.com The amino group can also participate in substitution reactions to form new C-N bonds, for instance, in peptide synthesis where it acts as a nucleophile to attack an activated carboxyl group.

Stereoselective Synthesis Techniques for Enantiopure Preparation

Enantiopure preparation of α-hydroxy acids like the target compound is a significant challenge in organic synthesis. Stereoselective techniques are employed to overcome the formation of racemic mixtures, thereby avoiding difficult and costly resolution steps. These methods create the desired stereoisomer in excess by using a chiral influence during the reaction.

Dynamic Kinetic Resolution (DKR) is a powerful strategy for converting a racemic mixture entirely into a single, desired enantiomer, achieving a theoretical yield of 100%. wikipedia.orgmdpi.com This process combines a rapid, continuous racemization of the starting material with a highly enantioselective kinetic resolution step. wikipedia.orgpsu.edu For the process to be efficient, the rate of interconversion between the enantiomers (racemization) must be equal to or greater than the rate of the selective reaction of the faster-reacting enantiomer. princeton.edu

In the context of synthesizing this compound, a DKR approach would involve a racemic precursor, such as 2-oxo-5-amino-5-oxopentanoic acid, which is then stereoselectively reduced. The success of DKR is highly dependent on the development of a dual-catalyst system: one catalyst for the rapid racemization of the starting material and another for the enantioselective transformation. Ruthenium-based complexes are often used for racemization, while enzymes, such as lipases or reductases, can provide the required stereoselectivity for the resolution step. wikipedia.org

Table 1: Key Principles of Dynamic Kinetic Resolution (DKR)
PrincipleDescriptionRelevance to Synthesis
Maximal Yield Theoretically allows for 100% conversion of a racemate into one enantiomer, overcoming the 50% yield limit of traditional kinetic resolution. wikipedia.orgMaximizes the efficiency and atom economy for producing the enantiopure target compound.
Rate Requirement The rate of racemization of the starting material must be significantly faster than the rate of the stereoselective reaction (krac > kfast). princeton.eduEnsures the slower-reacting enantiomer is continuously converted into the faster-reacting one, preventing its accumulation.
Irreversibility The kinetic resolution step should be irreversible to lock in the desired stereochemistry and prevent product racemization. princeton.eduGuarantees high enantiomeric excess in the final product.
Dual Catalyst System Typically requires two compatible catalysts: one for racemization (e.g., a metal complex) and one for the enantioselective reaction (e.g., an enzyme). wikipedia.orgThe development of compatible catalysts that do not interfere with each other is a critical area of research.

Chiral auxiliaries and asymmetric catalysis are two cornerstone strategies for controlling stereochemistry in the synthesis of enantiopure compounds.

A chiral auxiliary is a chiral compound that is temporarily incorporated into a substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed. wikipedia.org This method relies on the auxiliary creating a diastereomeric intermediate that allows a reagent to approach from only one face, leading to a specific stereoisomer. Common auxiliaries include Evans oxazolidinones and Oppolzer's camphorsultam. wikipedia.org For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to direct the stereoselective introduction of the hydroxyl group at the C2 position.

Asymmetric catalysis , in contrast, uses a substoichiometric amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. rsc.org The catalyst creates a chiral environment for the reaction, lowering the activation energy for the formation of one enantiomer over the other. wikipedia.org This approach is often more atom-economical than using chiral auxiliaries. Catalysts can be metal complexes with chiral ligands (e.g., Ru-BINAP) or purely organic molecules (organocatalysts). mdpi.compsu.edu

Table 2: Comparison of Chiral Auxiliary and Asymmetric Catalysis Methods
FeatureChiral AuxiliaryAsymmetric Catalysis
Stoichiometry Requires stoichiometric amounts of the chiral agent.Requires only a catalytic amount (substoichiometric) of the chiral agent. rsc.org
Process Steps Involves additional steps for attachment and removal of the auxiliary. wikipedia.orgTypically involves fewer steps as the catalyst is not incorporated into the product.
Atom Economy Generally lower due to the mass of the auxiliary which is later removed.Generally higher, as the chiral influence is transient.
Development Well-established and reliable, with predictable outcomes based on the auxiliary's structure. biosynth.comA highly active area of research, focused on discovering new catalysts and reactions. ehu.eus

Biosynthetic and Enzymatic Preparation

Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis. These biocatalytic routes operate under mild conditions and can provide exceptional levels of stereocontrol, making them ideal for producing complex chiral molecules.

Investigation of Natural Biosynthetic Routes and Precursors

The biosynthesis of this compound can be achieved by leveraging specific metabolic pathways and enzymes that act on readily available biological precursors.

An effective enzymatic route to this compound starts from the D-isomer of ornithine. nih.gov This process utilizes the enzyme D-amino acid oxidase (DAAO), a flavoenzyme that catalyzes the oxidative deamination of D-amino acids. wikipedia.orgworthington-biochem.com

The reaction mechanism involves the DAAO enzyme oxidizing D-ornithine at the α-carbon. This process yields the corresponding α-keto acid (2-oxo-5-aminopentanoic acid), along with ammonia (B1221849) and hydrogen peroxide as byproducts. wikipedia.orgrsc.org The resulting α-keto acid is then subsequently hydroxylated to form the final product, this compound. The stereochemistry is determined by the enzymatic reduction of the keto group. DAAO is highly specific for D-amino acids, ensuring that the reaction proceeds from the correct precursor. worthington-biochem.com

Table 3: Enzymatic Conversion of D-Ornithine
ComponentRole in the Pathway
Substrate D-Ornithine
Enzyme D-Amino Acid Oxidase (DAAO) wikipedia.org
Cofactor Flavin Adenine (B156593) Dinucleotide (FAD) worthington-biochem.com
Intermediate 2-Oxo-5-aminopentanoic acid
Byproducts Ammonia (NH3), Hydrogen Peroxide (H2O2) wikipedia.org
Final Product This compound

Another potential biosynthetic pathway originates from the common amino acid L-glutamine. nih.govsigmaaldrich.com In this route, L-glutamine is first converted to 2-oxoglutaramate (B1222696). This intermediate is structurally very similar to the target molecule. The subsequent enzymatic transformation of 2-oxoglutaramate would involve the stereoselective reduction of the ketone group at the C2 position to a hydroxyl group, yielding this compound. This step would require a specific reductase enzyme capable of recognizing the substrate and delivering a hydride to establish the (S)-configuration at the newly formed chiral center.

Table 4: Proposed Biosynthetic Pathway from L-Glutamine
StepPrecursorIntermediate/ProductRequired Transformation
1 L-Glutamine nih.gov2-OxoglutaramateTransamination or Oxidation
2 2-OxoglutaramateThis compoundStereoselective reduction of the C2-keto group

Enzymatic Synthesis in Research Applications

The enzymatic production of this compound in research settings predominantly involves the oxidative deamination of a suitable D-amino acid precursor. This biotransformation is a key area of investigation for the development of green and sustainable chemical processes.

Enzyme Identification and Characterization for Biocatalysis

The primary enzyme identified for the synthesis of this compound is D-amino acid oxidase (DAAO; EC 1.4.3.3) . This flavoenzyme catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids. In the case of the target compound, the precursor is D-ornithine. The reaction mechanism involves an initial oxidative deamination of the α-amino group of D-ornithine, followed by subsequent chemical steps to yield the final product.

DAAOs from various sources have been characterized for their potential in biocatalysis, with enzymes from the yeasts Trigonopsis variabilis and Rhodotorula gracilis, as well as from porcine kidney, being among the most studied. These enzymes are typically homodimers with a non-covalently bound flavin adenine dinucleotide (FAD) cofactor essential for their catalytic activity.

While DAAOs exhibit broad substrate specificity, their activity towards basic amino acids like D-ornithine has been an area of active research. The catalytic efficiency can vary significantly depending on the enzyme source and the specific reaction conditions. For instance, D-amino acid oxidase from Trigonopsis variabilis has been shown to be a robust enzyme for various applications.

Table 1: General Characteristics of D-Amino Acid Oxidases Used in Biocatalysis

Enzyme Source Quaternary Structure Cofactor General Substrate Profile
Trigonopsis variabilis Homodimer FAD (non-covalent) Neutral and basic D-amino acids
Rhodotorula gracilis Homodimer FAD (non-covalent) Broad, including neutral and basic D-amino acids
Porcine Kidney Homodimer FAD (non-covalent) Neutral and basic D-amino acids
Optimization of Biotransformation Conditions

The efficiency of the enzymatic synthesis of this compound is highly dependent on the optimization of various reaction parameters. These include pH, temperature, substrate concentration, and enzyme loading. Research efforts have been directed at identifying the optimal conditions to maximize product yield and minimize reaction time.

pH and Temperature: The optimal pH for DAAO activity is generally in the neutral to slightly alkaline range. For example, D-amino acid oxidase from Trigonopsis variabilis exhibits an optimal pH of 7.5. nih.gov The temperature optimum for this enzyme has been reported to be 55°C, although for practical biocatalytic applications, a balance between activity and enzyme stability is often sought at milder temperatures. nih.gov Studies on DAAO from Rhodotorula gracilis using D-alanine as a substrate have indicated that a group with a pK value between 6.26 and 7.95 must be unprotonated for activity, further supporting an optimal pH in the neutral to alkaline region. nih.govnih.gov

Substrate and Enzyme Concentration: The concentration of the substrate, D-ornithine, is a critical parameter that can influence the reaction rate. While higher substrate concentrations can increase the initial reaction velocity, substrate inhibition has been observed with some DAAOs and other substrates, which may also be a factor in the conversion of D-ornithine. The optimal enzyme concentration is determined by balancing the desired reaction rate with the cost and availability of the biocatalyst.

Detailed kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate constant (kcat), for D-ornithine with various DAAOs are essential for precise optimization but are not always readily available in the literature. However, general assay conditions for DAAO activity often utilize a pH of around 8.5 and a temperature of 25°C. core.ac.uk

Table 2: General Optimized Conditions for D-Amino Acid Oxidase Activity

Parameter Optimized Value/Range Enzyme Source Reference
pH 7.5 - 8.5 Trigonopsis variabilis, Rhodotorula gracilis nih.govnih.govnih.gov
Temperature (°C) 25 - 55 Trigonopsis variabilis nih.gov
Substrate D-Ornithine -
Cofactor FAD -

Further research focusing on the specific kinetic properties of DAAOs with D-ornithine and the development of robust, immobilized enzyme systems will be crucial for advancing the practical application of this enzymatic synthesis methodology.

Biochemical Roles and Metabolic Intersections of 2s 5 Amino 2 Hydroxy 5 Oxopentanoic Acid

Participation in Amino Acid and Nitrogen Metabolism

Substrate and Product Relationships in Investigated Metabolic Cycles

(2S)-5-Amino-2-hydroxy-5-oxopentanoic acid functions as both a substrate and a product in several metabolic pathways. Its interaction with specific enzymes allows it to be transformed into various other metabolites, highlighting its role as a key junction in metabolic regulation. The presence of its amino, hydroxyl, and keto groups allows for a range of biochemical reactions, including transamination, decarboxylation, and reduction. smolecule.com These transformations are integral to broader metabolic cycles, such as amino acid and nitrogen metabolism. smolecule.com

Role in D-Amino Acid Metabolic Processes and Potential Detoxification Mechanisms

The compound plays a significant role in the metabolism of D-amino acids. Research has indicated that it may act as a detoxifying agent by helping to clear D-amino acids that can accumulate, for instance, during aging processes. A related compound, 5-amino-2-oxopentanoic acid, is known to be involved in the metabolism of D-arginine and D-ornithine in humans. hmdb.ca This process can be initiated by the enzyme D-amino-acid oxidase, which can biosynthesize the related compound from D-ornithine. hmdb.ca This suggests a mechanism for processing and detoxifying enantiomers of standard L-amino acids that might otherwise be harmful.

Connections to Arginine and Proline Metabolic Pathways in Microorganisms and Eukaryotes

This compound is closely linked to the metabolic pathways of arginine and proline, which are interconvertible in many organisms. nih.gov These pathways are crucial for protein synthesis and cellular function. smolecule.com The catabolism of D-arginine and D-ornithine is a key intersection point. smolecule.comhmdb.ca In these pathways, the amino acids are converted into intermediates that can enter the central carbon metabolism. A central metabolite in this nexus is δ¹-pyrroline-5-carboxylate (P5C), which is an intermediate in both the synthesis and degradation of proline and its conversion from arginine-derived ornithine. nih.gov The interconversion pathways highlight the metabolic flexibility that allows organisms to balance the levels of these critical amino acids. nih.gov

Key Enzymes in Arginine and Proline Interconversion
EnzymeAbbreviationRole in the PathwaySource Organism Context
Pyrroline-5-Carboxylate SynthaseP5CSCatalyzes the first two steps in proline biosynthesis from glutamate (B1630785).Eukaryotes (e.g., plants)
Ornithine-δ-aminotransferaseOATReversibly converts ornithine and α-ketoglutarate to P5C and glutamate.Microorganisms and Eukaryotes
Proline DehydrogenaseProDH/POXCatalyzes the oxidation of proline to P5C.Eukaryotes
Pyrroline-5-Carboxylate DehydrogenaseP5CDHCatalyzes the oxidation of P5C to glutamate.Eukaryotes
ArginaseARGCatalyzes the hydrolysis of arginine to ornithine and urea.Microorganisms and Eukaryotes

Enzymatic Interactions and Reaction Mechanisms

The biochemical functions of this compound are mediated by its interactions with various enzymes. These interactions are defined by principles of substrate specificity and can be modulated by inhibitory molecules.

Substrate Specificity and Promiscuity Studies of Related Enzymes

Enzymes involved in amino acid metabolism, particularly transaminases, often exhibit varying degrees of substrate specificity. D-amino acid transaminases (DAATs) are a key class of enzymes that interact with molecules like this compound. While some DAATs are highly specific for D-amino acids and their corresponding α-keto acids, others display expanded substrate specificity, or promiscuity. nih.govnih.gov

Studies on a DAAT from Blastococcus saxobsidens have shown that it is active towards both D-amino acids and primary (R)-amines. nih.gov This promiscuity is attributed to specific structural features in the enzyme's active site, such as the flexibility of certain amino acid residues and a lack of bulky residues at the entrance, which facilitates the binding of substrates both with and without the α-carboxylate group characteristic of amino acids. nih.gov This demonstrates that related enzymes can process a broader range of molecules than their primary substrates, a feature that could apply to the metabolism of this compound. The α-carboxylate group is an important recognition element for many of these enzymes. nih.gov

Modulation of Enzyme Activity (e.g., Inhibition Studies)

The activity of enzymes that metabolize or interact with this compound can be modulated by inhibitors. While direct inhibition studies on this specific compound are limited, research on structurally related molecules provides significant insight. Phosphonate (B1237965) analogs of related 2-oxo acids, where a phosphonate group replaces the carboxyl group, have been shown to be potent competitive inhibitors of their cognate dehydrogenases. frontiersin.org These analogs bind tightly but reversibly to the enzyme, mimicking a transition state and effectively blocking the enzyme's activity. frontiersin.org

This principle of designing inhibitors based on the substrate's core structure is a common strategy in drug development. For instance, various hydrazine (B178648) derivatives have been shown to inhibit enzymes in the tryptophan oxidative pathway, such as tryptophan oxygenase and kynureninase. nih.gov The inhibition can be competitive, where the inhibitor directly competes with the substrate for the active site, or non-competitive, where it binds to another site on the enzyme to alter its function. khanacademy.org

Examples of Enzyme Inhibition by Substrate Analogs
Inhibitor ClassTarget Enzyme(s)Mechanism of InhibitionSignificance
Phosphonate Analogs of 2-Oxo Acids2-Oxo Acid Dehydrogenases (e.g., OGDH, OADH)Competitive; mimics the transition state. frontiersin.orgDemonstrates specific targeting of enzymes in acid metabolism. frontiersin.org
Hydrazine Derivatives (e.g., Benserazide, Carbidopa)Tryptophan Oxygenase, KynureninaseInhibition of key enzymes in an amino acid degradation pathway. nih.govIllustrates how substrate-like molecules can modulate metabolic pathways. nih.gov
Penicillin and AnalogsTranspeptidaseIrreversible; covalent bonding to the active site. libretexts.orgClassic example of mechanism-based enzyme inactivation. libretexts.org

Interactions with Key Metabolic Enzymes

Glutamine synthetase (GS) is a central enzyme in nitrogen metabolism, responsible for the ATP-dependent synthesis of glutamine from glutamate and ammonia (B1221849). nih.govnih.gov This reaction is vital for ammonia detoxification, amino acid homeostasis, and providing glutamine as a nitrogen donor for the biosynthesis of other molecules. nih.govresearchgate.net The catalytic mechanism of GS is a two-step process. First, ATP phosphorylates the γ-carboxyl group of glutamate to form a reactive γ-glutamyl phosphate (B84403) intermediate. nih.govyoutube.com In the second step, ammonia, acting as a nucleophile, attacks this intermediate, leading to the formation of glutamine and the release of inorganic phosphate and ADP. nih.govyoutube.com

Research has shown that GS can utilize substrates other than glutamate. Notably, chicken liver GS has been found to use L-2-hydroxyglutarate (L-2-HG) as a substrate, presumably leading to the formation of this compound (also known as L-2-hydroxyglutaramate or L-2-HGM). touro.edu Evidence also suggests that human GS can catalyze this reaction to a limited extent. touro.edu This positions this compound as a potential product of a GS-catalyzed reaction, linking it directly to the central pathways of nitrogen and amino acid metabolism.

Lactate (B86563) dehydrogenase (LDH) is an oxidoreductase that plays a critical role in anaerobic metabolism. nih.gov Its primary function is to catalyze the reversible conversion of pyruvate (B1213749) to lactate, coupled with the oxidation of NADH to NAD+. nih.gov This reaction is essential for regenerating the NAD+ required to sustain ATP production through glycolysis when oxygen is scarce, such as during intense muscle activity. nih.gov While LDH is a key enzyme in cellular metabolism, current scientific literature does not establish a direct catalytic role for lactate dehydrogenase in the formation or degradation of this compound or its immediate precursors. The metabolic pathways associated with this specific hydroxy amino acid appear to be more directly linked to amino acid and amide metabolism rather than the lactate-pyruvate axis governed by LDH.

ω-Amidase is an enzyme that catalyzes the hydrolysis of the ω-amide group of certain α-keto and α-hydroxy acids. For example, it hydrolyzes 2-oxo-5-aminopentanoic acid (2-oxoglutaramate, 2-OGM) to 2-oxoglutarate (α-ketoglutarate) and ammonia. touro.edu This function is part of the glutaminase (B10826351) II pathway, which salvages nitrogen from glutamine.

Studies have provided direct evidence that this compound (L-2-HGM) is a substrate for human ω-amidase. touro.edu The enzyme catalyzes the hydrolysis of the terminal amide, converting the compound to L-2-hydroxyglutarate. touro.edu Furthermore, experiments using rat liver cytosol preparations, which contain ω-amidase, demonstrated the ability to catalyze the hydroxaminolysis of a known ω-amidase substrate, succinamate. This activity was inhibited by glycylglycine, a known competitive inhibitor of the enzyme, confirming the presence of active ω-amidase. touro.edu

ConditionSubstrateRelative Activity (%)Notes
ControlSuccinamate100Baseline hydroxaminolysis activity in rat liver cytosol. touro.edu
+ GlycylglycineSuccinamate22Inhibition confirms activity is due to ω-amidase. touro.edu
+ L-2-HSMSuccinamate47L-2-hydroxysuccinamate also inhibits the reaction, suggesting it binds to the enzyme. touro.edu

Intermediates and Related Metabolites in Biological Systems

This compound functions as a metabolic intermediate situated at the crossroads of amino acid and nitrogen metabolism. Its formation can be catalyzed by glutamine synthetase from the precursor L-2-hydroxyglutarate. touro.edu Once formed, it serves as a substrate for the enzyme ω-amidase, which hydrolyzes it back to L-2-hydroxyglutarate. touro.edu

Therefore, its key related metabolites include:

L-Glutamine: The primary product of glutamine synthetase, structurally similar to this compound.

L-2-Hydroxyglutarate (L-2-HG): Both a precursor for the synthesis of this compound via glutamine synthetase and the product of its hydrolysis via ω-amidase. touro.edu

2-Oxoglutaramate (B1222696) (2-OGM): A related ω-amide substrate for ω-amidase. touro.edu

2-Oxoglutarate (α-Ketoglutarate): The product of 2-OGM hydrolysis and a key intermediate in the citric acid cycle. touro.edu

The metabolism of this compound is part of a broader network that manages nitrogen balance and the interconversion of amino acids and their α-hydroxy analogues.

Pathways Involving 2-Hydroxyglutarate and 2-Oxoglutaramate

The metabolism of this compound is intricately linked with the oncometabolite 2-hydroxyglutarate (2-HG) and the intermediate 2-oxoglutaramate. Both the (S) and (R) enantiomers of 2-HG are associated with reprogrammed metabolism in various cancers. nih.gov While mutations in isocitrate dehydrogenase (IDH) enzymes are a primary source of elevated (R)-2-HG, the (S)-enantiomer can be produced through side activities of other enzymes like lactate and malate (B86768) dehydrogenases. nih.gov

This compound can be formed from L-glutamine. nih.gov Human glutamine synthetase can facilitate the amidation of (S)-2-hydroxyglutarate to produce (S)-2-hydroxyglutaramate (this compound). nih.gov This reaction occurs in parallel with the transamination of L-glutamine to 2-oxoglutaramate by enzymes such as lactate dehydrogenase. nih.gov

Conversely, this compound can be degraded back to (S)-2-hydroxyglutarate by the action of ω-amidase. nih.gov This positions ω-amidase as a key enzyme in regulating the levels of this hydroxyglutaramate. The interconversion between 2-hydroxyglutarate and 2-oxoglutarate (alpha-ketoglutarate), a critical component of the citric acid cycle, further connects these pathways to central carbon metabolism. reactome.orgresearchgate.net

EnzymeReactionMetabolic Context
Glutamine Synthetase(S)-2-Hydroxyglutarate + NH₃ → this compoundAmidation, linking 2-HG to amino acid metabolism
ω-AmidaseThis compound → (S)-2-Hydroxyglutarate + NH₃Degradation, regenerating 2-HG
Lactate DehydrogenaseL-Glutamine → 2-OxoglutaramateTransamination, parallel to hydroxyglutaramate formation

Formation and Fate of Related Hydroxyglutaramates and Hydroxysuccinamates

The enzymatic machinery of the cell can produce other related hydroxy-acid amides. For instance, 2-oxo-succinamate, which is a transamination product of L-asparagine, can be converted by lactate dehydrogenase to (S)-2-hydroxysuccinamate. nih.gov Similar to this compound, (S)-2-hydroxysuccinamate can be degraded by ω-amidase, in this case yielding L-malate, another citric acid cycle intermediate. nih.gov

The formation of these compounds, including this compound, can be considered metabolic "side reactions." nih.gov However, the existence of specific enzymes like ω-amidase for their degradation suggests a physiological role, possibly in detoxifying metabolic byproducts or in fine-tuning metabolic pathways. nih.govnih.gov The synthesis of L-2-hydroxyglutaramate can be achieved chemically from L-glutamine through a process involving diazotization and subsequent intramolecular cyclization and amination. nih.gov

PrecursorIntermediateProductEnzyme(s)
L-Glutamine2-OxoglutaramateThis compoundLactate Dehydrogenase, Glutamine Synthetase
L-Asparagine2-Oxo-succinamate(S)-2-HydroxysuccinamateLactate Dehydrogenase
This compound-(S)-2-Hydroxyglutarateω-Amidase
(S)-2-Hydroxysuccinamate-L-Malateω-Amidase

Investigational Roles in Cellular Homeostasis and Adaptive Responses

While direct research on the specific roles of this compound in cellular homeostasis is still emerging, its close relationship with 2-hydroxyglutarate provides significant insights. 2-HG is a well-established oncometabolite that can influence a wide range of cellular processes. nih.govfrontiersin.org It is known to inhibit 2-oxoglutarate-dependent dioxygenases, which are crucial for epigenetic regulation and hypoxia-inducible factor (HIF) signaling. nih.govfrontiersin.org

Given that this compound can be converted to (S)-2-hydroxyglutarate, it may indirectly influence these same pathways. Perturbations in the pathways involving these hydroxyglutaramates and hydroxysuccinamates have been suggested to potentially contribute to tumor progression. nih.gov The formation of these compounds could be viewed as metabolic mistakes; however, the presence of dedicated repair enzymes like ω-amidase suggests they may have as-yet-undiscovered biological functions. nih.gov It is plausible that these pathways play a role in cellular adaptation to metabolic stress, for example, by acting as a buffer for excess amino acids or by modulating the levels of key signaling molecules like 2-HG. Further investigation is needed to fully elucidate the specific contributions of this compound to cellular homeostasis and adaptive responses.

Advanced Analytical and Characterization Methodologies in Research

Spectroscopic Analysis in Structural Elucidation for Research Samples

Spectroscopic techniques are indispensable for mapping the molecular architecture of organic compounds. By probing the interactions of molecules with electromagnetic radiation, these methods provide detailed information about the chemical environment of individual atoms and the connectivity between them.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), to generate a detailed picture of the molecular framework.

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The chemical shift (δ) of a proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

For a compound like (2S)-5-Amino-2-hydroxy-5-oxopentanoic acid, one would expect to see distinct signals for the protons on the carbon backbone. Based on the analysis of the closely related (2S,3R)-3-Hydroxy-L-glutamine hydrochloride, the following proton signals would be anticipated rsc.org:

A signal for the proton at the C2 position (α-proton), which would be a doublet due to coupling with the neighboring proton at C3. Its chemical shift would be influenced by the adjacent hydroxyl and carboxylic acid groups.

Signals for the diastereotopic protons at the C3 and C4 positions, which would likely appear as complex multiplets due to coupling with each other and with protons on adjacent carbons.

The amide protons would likely appear as two distinct signals due to restricted rotation around the C-N bond, and the hydroxyl and carboxylic acid protons would also give rise to signals, though their position can be variable and they may exchange with deuterium in certain solvents.

Table 1: Predicted ¹H NMR Data for this compound based on (2S,3R)-3-Hydroxy-L-glutamine hydrochloride rsc.org

ProtonPredicted Chemical Shift (ppm)Predicted Multiplicity
H-2~4.20d
H-3~4.60-4.71m
H-4~2.67-2.77m
-NH₂Variablebr s
-OHVariablebr s
-COOHVariablebr s

Note: This is predicted data based on a structural analog. Actual chemical shifts and multiplicities may vary.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal, and the chemical shift of that signal is indicative of its chemical environment (e.g., whether it is part of an alkyl, alcohol, or carbonyl group).

For this compound, five distinct carbon signals would be expected. The analysis of (2S,3R)-3-Hydroxy-L-glutamine hydrochloride provides a basis for predicting these chemical shifts rsc.org:

A signal for the carboxylic acid carbon (C1) at the most downfield position.

A signal for the carbon bearing the hydroxyl group (C2).

Signals for the two methylene carbons (C3 and C4) in the middle of the chain.

A signal for the amide carbonyl carbon (C5) at a downfield position, though typically less shifted than the carboxylic acid carbon.

Table 2: Predicted ¹³C NMR Data for this compound based on (2S,3R)-3-Hydroxy-L-glutamine hydrochloride rsc.org

CarbonPredicted Chemical Shift (ppm)
C1 (-COOH)~174.8
C5 (-CONH₂)~169.9
C2 (-CHOH)~65.8
C3 (-CH₂)~57.1
C4 (-CH₂)~39.3

Note: This is predicted data based on a structural analog. Actual chemical shifts may vary.

While 1D NMR provides information about the types of atoms present, 2D NMR experiments are crucial for establishing the connectivity between them.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons). For this compound, a COSY spectrum would be expected to show a correlation between the proton at C2 and the protons at C3, and between the protons at C3 and C4, thus confirming the sequence of these atoms in the carbon chain.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment shows correlations between protons and the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. For the target molecule, the HSQC spectrum would show a correlation between the H2 proton and the C2 carbon, the H3 protons and the C3 carbon, and the H4 protons and the C4 carbon.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a molecule. In the context of this compound, HMBC correlations would be expected from the H2 proton to the C1 and C3 carbons, and from the H4 protons to the C3 and C5 carbons, which would definitively establish the carbon skeleton and the positions of the functional groups.

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and can also be used to deduce its structure by analyzing the fragmentation patterns of the molecule.

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like amino acids. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge on the droplets increases until the ions are expelled into the gas phase and can be analyzed by the mass spectrometer.

For this compound, ESI-MS would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ or the sodiated molecule [M+Na]⁺. Based on the molecular formula C₅H₉NO₄, the exact mass of the neutral molecule is 147.0532 g/mol . Therefore, the expected m/z values for the protonated and sodiated ions would be approximately 148.0605 and 170.0424, respectively. Analysis of the closely related (2S,3R)-3-Hydroxy-L-glutamine confirms the detection of the [M+Na]⁺ ion at m/z 185.00, consistent with its molecular formula of C₅H₁₀N₂O₄ rsc.org.

Further analysis of the fragmentation pattern in tandem mass spectrometry (MS/MS) experiments can provide additional structural information. For example, the loss of water (H₂O) or ammonia (B1221849) (NH₃) from the parent ion would be expected, as would fragmentation of the carbon backbone, providing further confirmation of the compound's structure.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound. Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, typically to within 5 parts per million (ppm), which allows for the determination of a compound's elemental formula.

For this compound, with the molecular formula C₅H₉NO₄, the theoretical monoisotopic mass is calculated to be 147.05315777 Da. nih.gov HRMS analysis of a purified sample would be expected to yield an experimental mass that closely matches this theoretical value. This high degree of accuracy helps to distinguish the compound from other isomers or molecules with the same nominal mass but different elemental compositions. The technique is crucial during chemical synthesis or isolation from biological matrices to confirm that the correct compound has been obtained.

Table 1: HRMS Data for this compound

Parameter Value Source
Molecular Formula C₅H₉NO₄ -
Theoretical Monoisotopic Mass 147.05315777 Da nih.gov
Expected Adducts (ESI+) [M+H]⁺, [M+Na]⁺, [M+K]⁺ -

Infrared (IR) Spectroscopy for Functional Group Presence

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. When a sample of this compound is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, resulting in a unique absorption spectrum. This spectrum serves as a molecular fingerprint, confirming the presence of its key structural components.

The structure of this compound contains a carboxylic acid, a primary amide, and a secondary alcohol. The IR spectrum would therefore be expected to exhibit characteristic absorption bands corresponding to these groups. For instance, the O-H stretch of the carboxylic acid and alcohol groups would appear as a very broad band, while the N-H stretches of the amide would be sharper. The carbonyl (C=O) stretches from both the carboxylic acid and the amide group would result in strong absorptions in the 1700-1630 cm⁻¹ region.

Table 2: Expected IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid) Stretch 3300 - 2500 (broad)
O-H (Alcohol) Stretch 3500 - 3200 (broad)
N-H (Amide) Stretch 3400 - 3200 (two bands)
C-H Stretch 3000 - 2850
C=O (Carboxylic Acid) Stretch 1725 - 1700
C=O (Amide I) Stretch 1680 - 1630

Chromatographic Separations for Research Sample Purity and Analysis

Chromatographic techniques are vital for separating this compound from reaction mixtures or biological samples, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like amino acid derivatives. nih.gov For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. In this setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18) using a polar mobile phase. Due to its polar functional groups, the compound has limited retention on the nonpolar column and elutes relatively quickly.

Quantification is achieved by creating a calibration curve from standards of known concentration. Purity is assessed by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. To enhance detection, especially at low concentrations, pre-column derivatization with reagents like o-phthalaldehyde (OPA) can be used, which makes the amino acid derivative fluorescent and more easily detectable. nih.gov

Table 3: Typical RP-HPLC Parameters for Amino Acid Derivative Analysis

Parameter Condition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile or methanol)
Flow Rate 1.0 mL/min
Detection UV (e.g., 210 nm) or Fluorescence (with derivatization)

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

This compound is a non-volatile and thermally labile molecule, making it unsuitable for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS). mdpi.com Therefore, a crucial derivatization step is required to convert it into a volatile and thermally stable analogue. mdpi.com

A common two-step derivatization process involves:

Esterification: The carboxylic acid group is converted to an ester (e.g., a methyl ester) by reacting it with an alcohol like methanol in the presence of an acidic catalyst.

Acylation: The hydroxyl and amino groups are acylated using a reagent such as pentafluoropropionic anhydride (PFPA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This step replaces the active hydrogens, reducing polarity and increasing volatility. mdpi.com

The resulting derivative can be readily separated on a GC column and identified by its characteristic mass spectrum. This method is particularly useful for detecting and quantifying the compound in complex biological matrices. nih.gov

Chiral Chromatography for Enantiomeric Excess Determination

Since biological activity is often specific to a single enantiomer, verifying the enantiomeric purity of this compound is critical. Chiral chromatography is the definitive method for separating enantiomers and determining the enantiomeric excess (e.e.).

This separation can be achieved using a chiral stationary phase (CSP). These phases contain a chiral selector that interacts stereospecifically with the enantiomers, leading to different retention times. For amino acid derivatives, CSPs based on cyclodextrins, macrocyclic antibiotics (like vancomycin), or Pirkle-type phases are often effective. researchgate.net The resulting chromatogram will show two distinct peaks, one for the (2S) enantiomer and one for the (2R) enantiomer. The enantiomeric excess is calculated from the relative areas of these two peaks.

Biochemical Assay Development for Enzymatic Studies

To investigate the enzymes that may synthesize or metabolize this compound, specific biochemical assays are developed. Given its structural similarity to glutamine, assays can be adapted from those used for enzymes like glutamine synthetase. nih.gov

A common approach is a colorimetric assay based on the formation of a γ-glutamylhydroxamate. nih.gov If an enzyme uses this compound as a substrate in a transferase reaction with hydroxylamine, the resulting hydroxamic acid product can be quantified. The assay procedure generally involves:

Incubating the enzyme with the substrate (this compound), hydroxylamine, and any necessary cofactors (e.g., ATP, Mg²⁺).

Stopping the reaction after a set time, often by adding an acidic solution.

Adding an acidified ferric chloride (FeCl₃) solution. The ferric ions form a colored complex with the hydroxamic acid product. researchgate.net

Measuring the absorbance of the solution at a specific wavelength (typically 500-560 nm) using a spectrophotometer. nih.gov

The amount of product formed is determined by comparing the absorbance to a standard curve generated with a known hydroxamic acid. This allows for the determination of enzyme kinetics and activity.

Table 4: Components of a Typical Colorimetric Assay for Enzymatic Activity

Component Purpose
Enzyme Extract Source of enzymatic activity
This compound Substrate
Hydroxylamine Co-substrate for hydroxamate formation
Buffer Solution Maintain optimal pH
ATP / Mg²⁺ Cofactors (if required by the enzyme)

Spectrophotometric Assays for Enzyme Kinetics and Substrate Turnover

Spectrophotometric assays are fundamental techniques in biochemistry for determining the kinetics of enzyme-catalyzed reactions. These assays measure the change in absorbance of light of a specific wavelength as a reaction proceeds, which is proportional to the concentration of a light-absorbing product or substrate. patsnap.com This method allows for the real-time monitoring of the reaction rate and is essential for characterizing enzyme activity, determining kinetic parameters such as the Michaelis constant (K_m) and maximum velocity (V_max), and elucidating enzyme mechanisms. patsnap.comnih.gov

A relevant application of spectrophotometry in the context of molecules structurally related to this compound is the enzymatic assay of α-ketoglutaramate (KGM), its α-keto acid analogue. nih.govnih.gov This assay is crucial for understanding the glutaminase (B10826351) II pathway, where glutamine is transaminated to KGM, which is then hydrolyzed by the enzyme ω-amidase to α-ketoglutarate and ammonia. msu.ruwikipedia.org

The kinetic analysis of ω-amidase activity on KGM can be performed using a coupled-enzyme spectrophotometric assay. nih.gov In this system, the product of the ω-amidase reaction, α-ketoglutarate, serves as a substrate for a subsequent reaction that involves a measurable change in absorbance. A common approach involves the use of glutamate (B1630785) dehydrogenase, which catalyzes the reductive amination of α-ketoglutarate to glutamate, coupled with the oxidation of NADH to NAD+. The decrease in NADH concentration is monitored by the decrease in absorbance at 340 nm. nih.gov

The reaction scheme for this coupled assay is as follows:

α-Ketoglutaramate + H₂O → α-Ketoglutarate + NH₃ (catalyzed by ω-amidase)

α-Ketoglutarate + NH₄⁺ + NADH → L-Glutamate + NAD⁺ + H₂O (catalyzed by glutamate dehydrogenase)

By measuring the rate of NADH consumption, the kinetic parameters of ω-amidase can be determined.

ParameterDescriptionMethod of Determination
Initial Velocity (v₀)The initial rate of the enzymatic reaction.Measured as the initial linear slope of the absorbance vs. time plot.
Michaelis Constant (K_m)The substrate concentration at which the reaction rate is half of V_max.Determined from a plot of initial velocity against substrate concentration (e.g., Lineweaver-Burk plot).
Maximum Velocity (V_max)The maximum rate of the reaction when the enzyme is saturated with the substrate.Determined from the same plot used for K_m.
Table 1: Key Enzyme Kinetic Parameters Determined by Spectrophotometric Assays.

Isotopic Labeling and Tracing for Metabolic Flux Analysis

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. mdpi.com By replacing one or more atoms in a molecule with their stable isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N), researchers can track the flow of these atoms through various metabolic pathways. mdpi.comrsc.org This approach, known as metabolic flux analysis (MFA), provides quantitative insights into the rates of metabolic reactions, allowing for a detailed understanding of cellular metabolism. rsc.orgmdpi.com

Given that this compound is a derivative of glutamine, isotopic tracing studies involving labeled glutamine are highly relevant for understanding its metabolic context. creative-proteomics.com Glutamine is a key metabolite that participates in numerous cellular processes, including energy production, biosynthesis of amino acids and nucleotides, and redox balance. nih.govcreative-proteomics.com

In a typical isotopic tracing experiment, cells or organisms are cultured in a medium containing a labeled substrate, such as [U-¹³C]-glutamine (where all five carbon atoms are ¹³C) or [amide-¹⁵N]-glutamine (where the amide nitrogen is ¹⁵N). biorxiv.org As the cells metabolize the labeled glutamine, the isotopes are incorporated into downstream metabolites. The distribution of these isotopes in various metabolites can then be measured using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. rsc.org

For instance, tracing with [U-¹³C]-glutamine can reveal the contribution of glutamine carbons to the tricarboxylic acid (TCA) cycle intermediates. creative-proteomics.comresearchgate.net The pattern of ¹³C labeling in metabolites such as α-ketoglutarate, citrate, and malate (B86768) can distinguish between different metabolic routes, such as oxidative metabolism versus reductive carboxylation. biorxiv.org

Similarly, ¹⁵N-labeled glutamine can be used to trace the flow of nitrogen in the cell. mdpi.comnih.gov This allows for the study of pathways such as nucleotide biosynthesis and the synthesis of other amino acids through transamination reactions. biorxiv.orgnih.gov By quantifying the enrichment of ¹⁵N in these molecules over time, the rates of nitrogen flux can be determined.

The data obtained from isotopic labeling experiments are then used in computational models to estimate the fluxes through the metabolic network. This provides a quantitative map of cellular metabolism, highlighting how different pathways are utilized under various conditions.

Isotopic TracerMetabolic Pathway TracedKey Metabolites Analyzed
[U-¹³C]-GlutamineTCA Cycle Anaplerosis, Reductive Carboxylationα-Ketoglutarate, Citrate, Malate, Aspartate
[amide-¹⁵N]-GlutamineAmino Acid Synthesis, Nucleotide BiosynthesisGlutamate, Aspartate, Alanine, Proline, Orotate
[α-¹⁵N]-GlutamineTransamination ReactionsGlutamate, other amino acids
Table 2: Examples of Isotopic Tracers Used in Glutamine Metabolism Studies and Their Applications.

Computational and Theoretical Investigations of 2s 5 Amino 2 Hydroxy 5 Oxopentanoic Acid and Its Analogs

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking simulations are instrumental in predicting the binding orientation and affinity of a small molecule to a target protein. For analogs of (2S)-5-Amino-2-hydroxy-5-oxopentanoic acid, these studies have been pivotal in evaluating their potential as inhibitors of key proteins implicated in diseases like cancer.

Receptor Binding Affinity Predictions with Target Proteins (e.g., VEGFR-2, HDAC8, IDH)

Computational screening and molecular docking have been employed to predict the binding affinities of various compounds, including analogs of this compound, against several important protein targets.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. nih.gov Inhibiting this receptor is a promising anti-cancer strategy. A study focused on an analog, 5-Amino-2-(3,4-dimethoxyphenylsulfonamido)-5-oxopentanoic acid (SM-1), which was identified as a potent antiangiogenic agent. ncats.io Molecular docking was used to modify this lead molecule to design new candidates with potentially enhanced binding to the VEGFR-2 active site. ncats.iomedchemexpress.com In broader virtual screening studies against VEGFR-2, researchers have identified natural compounds with strong predicted binding affinities, with docking scores ranging from -11.0 kcal/mol to -11.5 Kcal/mol. acs.org For comparison, the reference drug axitinib (B1684631) showed a grid score of -62.11, while newly identified potential inhibitors from natural derivatives showed scores of -63.06, -62.59, and -62.34. nih.gov These studies demonstrate the utility of computational methods in identifying and optimizing ligands for VEGFR-2.

Histone Deacetylase 8 (HDAC8): HDAC8 is a zinc-dependent enzyme that plays a crucial role in gene expression regulation and is a target for cancer therapy. ijcrt.orgmdpi.com Overexpression of HDACs is linked to tumor progression, and their inhibition can lead to cell cycle arrest and apoptosis. eurjchem.comnih.gov In silico high-throughput screening of large compound databases has been used to identify novel HDAC8 inhibitors. mdpi.comnih.gov Molecular docking studies have revealed compounds with high binding affinities, with docking scores for some natural compounds ranging from -13.26 to -11.05 kcal/mol. nih.gov These computational approaches help in identifying diverse chemical structures that can effectively inhibit HDAC8. ijcrt.org

Isocitrate Dehydrogenase (IDH): Mutations in IDH enzymes are drivers in several cancers, including acute myeloid leukemia and gliomas. nih.gov These mutations lead to the production of an oncometabolite, 2-hydroxyglutarate (2-HG). nih.gov The development of inhibitors targeting mutant IDH (mIDH) is therefore of significant therapeutic interest. nih.gov Virtual screening and molecular docking have been utilized to identify novel mIDH1 inhibitors. For instance, a study identified a potent inhibitor for the IDH1-R132C mutation with a half-maximal inhibitory concentration (IC50) value of 1.311 μM through docking-based screening. nih.gov Deep learning and molecular modeling techniques have also been integrated to design new compounds targeting mIDH1. nih.gov

Table 1: Predicted Binding Affinities of Various Ligands Against Target Proteins
Target ProteinLigand/Compound ClassPredicted Binding Affinity (kcal/mol)Reference
VEGFR-2Natural Compound (Naringenin 7-p-coumaroylglucoside)-11.5 acs.org
VEGFR-2Natural Derivative (ZINC08254217)-63.06 (Grid Score) nih.gov
HDAC8Natural Compounds (Hits from UNPD database)-13.26 to -11.05 nih.gov
HDAC8Natural Compound Hits-8.05 to -8.48 (D-Score) nih.gov
mIDH1-R132CT001-0657 (from ChemDiv database)IC50: 1.311 µM (Experimentally confirmed) nih.gov

Identification of Key Amino Acid Residues and Binding Site Interactions

Beyond predicting affinity, molecular modeling elucidates the specific interactions between a ligand and the amino acid residues within the protein's binding pocket.

VEGFR-2 Interactions: Successful inhibition of the VEGFR-2 tyrosine kinase domain often involves interactions with key amino acid residues in the ATP-binding site. researchgate.net For instance, established inhibitors like sorafenib (B1663141) form hydrogen bonds with residues such as E885, C919, and D1046. researchgate.net Computational studies on the analog 5-Amino-2-(3,4-dimethoxyphenylsulfonamido)-5-oxopentanoic acid (SM-1) and its derivatives showed interactions with critical amino acids at the catalytic site of VEGFR-2. ncats.iomedchemexpress.com Important hydrophobic interactions for various inhibitors have been observed with residues like V916, L889, L1035, A866, and F1047. researchgate.net The design of new analogs focuses on optimizing these interactions to improve potency and selectivity. ncats.iomedchemexpress.com

HDAC8 Interactions: The binding of inhibitors to HDAC8 typically involves three molecular fragments: a hydrophobic cap, a linker, and a metal-chelating group that interacts with the zinc ion in the active site. ijcrt.org Molecular docking studies have identified key interactions for potential inhibitors. For example, the compound Arundinin was shown to maintain a stable electrostatic interaction with the zinc ion in the HDAC8 active site during molecular dynamics simulations. nih.gov

IDH Interactions: For inhibitors of mutant IDH1, specific interactions are crucial for their allosteric mechanism of action. Allosteric inhibitors bind to a site at the homodimer interface. Molecular dynamics simulations of a newly identified IDH1-R132C inhibitor revealed that nonpolar interactions were the dominant binding force. nih.gov A π-π stacking interaction with Tyr285 and a hydrogen bond with Arg119 were identified as key interactions contributing to the inhibitory activity. nih.gov

Table 2: Key Amino Acid Interactions for Inhibitors of Target Proteins
Target ProteinKey Interacting ResiduesType of InteractionReference
VEGFR-2E885, C919, D1046Hydrogen Bonds researchgate.net
VEGFR-2V916, L889, L1035, A866, F1047Hydrophobic Interactions researchgate.net
HDAC8Zinc Ion (Zn2+)Electrostatic/Coordination nih.gov
mIDH1-R132CArg119Hydrogen Bond nih.gov
mIDH1-R132CTyr285π-π Stacking nih.gov

Quantum Chemical Calculations and Structural Modeling

While specific quantum chemical studies on this compound are not extensively documented, the principles and methods are well-established through investigations of its parent compound, glutamic acid, and other amino acid derivatives. These computational techniques provide a deeper understanding of molecular structure, stability, and reactivity at the electronic level.

Conformational Analysis and Stereochemical Impact on Reactivity

The three-dimensional structure of a molecule is critical to its biological function. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation about single bonds. For amino acid derivatives, this analysis is crucial for understanding how they interact with biological targets.

Computational methods, such as systematic conformational searches, are used to investigate the various conformations of small molecules. ijcrt.org The intrinsic conformational preferences of amino acids are often depicted using Ramachandran plots, which map the allowable torsion angles (φ/ψ) of the peptide backbone. nih.gov The specific stereochemistry of a molecule, such as the (S)-configuration at the second carbon in this compound, dictates its preferred conformations and, consequently, its reactivity and ability to bind to chiral protein pockets. rsc.org The dynamic conformational flexibility of amino acids can be modulated by interactions with other small molecules, which can alter their biochemical behavior. mdpi.com

Electronic Structure Analysis and Reactivity Prediction

Quantum chemical methods like Density Functional Theory (DFT) are used to analyze the electronic structure of molecules. These calculations can predict molecular properties such as charge distribution, orbital energies, and reactivity descriptors.

Reaction Mechanism Predictions and Energetic Landscapes of Enzymatic Transformations

Computational chemistry plays a vital role in elucidating the mechanisms of enzyme-catalyzed reactions. By modeling the interaction of a substrate like this compound with an enzyme's active site, researchers can map out the entire reaction pathway.

In Silico Design of Novel Analogs for Biochemical Research Applications

The advancement of computational chemistry has provided powerful tools for the rational design of novel molecules with desired biological activities. In the context of this compound, a derivative of glutamic acid, these in silico techniques are instrumental in exploring its chemical space to develop potent and selective biochemical probes. Such probes are essential for elucidating the biological functions of target proteins and pathways. This section explores the application of scaffold hopping, lead optimization, and virtual screening as key computational strategies for the design of novel analogs of this compound.

Scaffold Hopping and Lead Optimization Strategies for Probe Development

Scaffold hopping is a computational strategy that aims to identify novel molecular core structures (scaffolds) that can mimic the biological activity of a known active compound. This approach is particularly valuable for discovering compounds with improved properties, such as enhanced potency, selectivity, or better pharmacokinetic profiles, while moving into novel chemical space, which can be advantageous for intellectual property.

A hypothetical scaffold hopping workflow for developing a novel probe from this compound could involve:

Pharmacophore Modeling: Defining a 3D pharmacophore model based on the structure of this compound or its known binding mode to a target protein.

Database Searching: Using this pharmacophore model to search large compound libraries for molecules that match the key features but possess a different core structure.

Filtering and Ranking: The identified hits are then filtered based on various criteria, such as chemical diversity, synthetic accessibility, and predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Lead optimization strategies would then be applied to the most promising scaffolds. This involves making iterative modifications to the new scaffold to fine-tune its properties. For instance, if a novel scaffold is identified, computational methods like molecular docking and free energy calculations can be used to predict how modifications to the scaffold's substituents would affect its binding affinity and selectivity for a target protein.

Table 1: Hypothetical Lead Optimization of a Novel Scaffold

Scaffold ID Modification Predicted Binding Affinity (ΔG, kcal/mol) Predicted Selectivity
SH-001 Initial Hit -7.5 Moderate
SH-001-A Addition of a methyl group -7.8 Moderate
SH-001-B Replacement of a phenyl ring with a pyridine -8.2 High

This iterative process of design, computational evaluation, and subsequent synthesis and experimental testing is central to modern probe development.

Virtual Screening for Potential Biochemical Probes and Inhibitors

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This method is significantly faster and more cost-effective than traditional high-throughput screening.

In the context of designing biochemical probes or inhibitors based on this compound, two main types of virtual screening could be employed:

Ligand-Based Virtual Screening (LBVS): This approach is used when the 3D structure of the target protein is unknown. It relies on the knowledge of other molecules that bind to the target. A model of the ideal ligand is built based on the structure of this compound and other known active compounds. This model is then used to screen databases for molecules with similar properties.

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is available, SBVS can be a powerful tool. Molecular docking is the most common SBVS method, where candidate molecules are computationally placed into the binding site of the target protein to predict their binding orientation and affinity.

A typical SBVS workflow for identifying inhibitors related to this compound would involve:

Target Preparation: Obtaining and preparing the 3D structure of the target protein, ensuring it is ready for docking.

Library Preparation: Preparing a large library of compounds for screening. This could include commercially available compounds or virtually generated libraries.

Molecular Docking: Docking each compound in the library to the active site of the target protein.

Scoring and Ranking: Using a scoring function to estimate the binding affinity of each compound and ranking them accordingly.

Post-processing and Selection: The top-ranked compounds are then visually inspected and filtered based on various criteria before being selected for experimental validation.

Table 2: Representative Results from a Virtual Screening Campaign

Compound ID Docking Score (kcal/mol) Key Predicted Interactions Chemical Class
ZINC12345678 -9.2 Hydrogen bonds with Arg123, Asp234 Carboxylate
ZINC87654321 -8.9 Hydrophobic interactions with Phe345 Heterocycle

These computational approaches, from scaffold hopping to virtual screening, provide a robust framework for the rational design of novel biochemical probes and inhibitors based on the structure of this compound, accelerating the discovery of new tools for chemical biology research.

Future Research Directions and Unexplored Avenues

Elucidation of Novel Metabolic Pathways and Physiological Functions in Diverse Organisms

While (2S)-5-Amino-2-hydroxy-5-oxopentanoic acid is known to be involved in the metabolism of D-arginine and D-ornithine in humans, its broader metabolic significance across different species remains largely uncharacterized. hmdb.ca Future research should aim to identify and characterize novel metabolic pathways involving this compound in a variety of organisms, from bacteria to plants and animals. Its structural similarity to L-glutamic acid suggests it may play a role in amino acid metabolism and neurotransmitter synthesis.

Key research questions to be addressed include:

What enzymes are responsible for the synthesis and degradation of this compound in different organisms?

Does it serve as a metabolic intermediate in pathways beyond D-amino acid metabolism?

Could it function as a signaling molecule or a regulator of enzymatic activity?

How do its cellular concentrations change in response to different physiological or environmental conditions?

Investigating these questions could reveal previously unknown physiological functions and highlight its importance in cellular biochemistry.

Development of Advanced Chemo-Enzymatic and Asymmetric Synthetic Strategies

The development of efficient and stereoselective synthetic routes is crucial for producing this compound and its derivatives for research purposes. While chemical synthesis via the oxidation of L-glutamic acid is one approach, future efforts should focus on more advanced and sustainable methods.

Chemo-enzymatic strategies offer high selectivity under mild conditions. iupac.org A promising avenue involves multi-enzyme cascade reactions. For instance, a process could be designed starting with the enzymatic deamination of an L-α-amino acid to yield a 2-oxoacid intermediate, followed by a stereoselective aldol (B89426) addition catalyzed by a specific aldolase. nih.gov

Asymmetric synthesis provides another powerful tool for accessing enantiomerically pure amino acids. rsc.org The use of chiral Ni(II) complexes of Schiff bases has emerged as a leading methodology for preparing tailor-made amino acids. nih.gov This technique could be adapted for the synthesis of this compound, allowing for high stereocontrol and the potential for large-scale production. nih.gov

Synthetic Strategy Description Potential Advantages Key Research Focus
Chemo-Enzymatic Synthesis Utilizes a combination of chemical and enzymatic steps to achieve high selectivity. A potential pathway involves enzymatic deamination followed by an enzyme-catalyzed aldol addition. nih.govHigh stereoselectivity, mild reaction conditions, environmentally friendly. iupac.orgresearchgate.netDiscovery and engineering of novel enzymes (deaminases, aldolases) with desired substrate specificity and stability.
Asymmetric Synthesis Employs chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. The use of chiral Ni(II) complexes is a prominent example. nih.govHigh enantiopurity, potential for scalability, applicability to a wide range of derivatives. nih.govDesign and optimization of chiral ligands and catalyst systems for improved yield and stereoselectivity.

Application as Biochemical Probes in Systems Biology Research for Pathway Dissection

The unique structure of this compound makes it an ideal candidate for development into a biochemical probe. By chemically modifying the molecule with reporter tags, researchers can create tools to trace its metabolic fate and identify its binding partners within a complex biological system.

Potential modifications include:

Isotopic Labeling: Incorporating stable isotopes (e.g., ¹³C, ¹⁵N, ²H) would allow for its detection and quantification in metabolic flux analysis using mass spectrometry or NMR.

Fluorescent Tagging: Attaching a fluorescent group would enable visualization of its subcellular localization and transport via microscopy.

Affinity Tags: Introducing a biotin (B1667282) or other affinity handle would facilitate the isolation and identification of interacting proteins or enzymes.

These probes could be instrumental in dissecting the specific pathways in which the compound participates and in identifying its molecular targets.

Integration of Omics Data for a Comprehensive Understanding of its Biological Role

To fully comprehend the biological significance of this compound, an integrated systems biology approach is necessary. This involves combining data from various "omics" platforms to build a holistic view of its function.

Omics Platform Research Goal Potential Insights
Metabolomics Quantify the levels of this compound and related metabolites under different conditions. nih.govCorrelation with physiological states or disease; identification of upstream and downstream metabolites.
Proteomics Identify proteins whose expression levels or post-translational modifications change in response to the compound.Elucidation of regulatory networks and identification of enzymes involved in its metabolism.
Transcriptomics Analyze changes in gene expression to identify pathways affected by the compound.Understanding the genetic regulation of its synthesis, degradation, and downstream effects.
Genomics Identify genes encoding the enzymes responsible for its metabolism through comparative genomics or gene knockout studies.Uncovering the genetic basis of its metabolic pathways across different species.

By integrating these datasets, researchers can construct detailed metabolic maps and regulatory networks, providing a comprehensive understanding of the compound's role in health and disease. nih.gov

Investigation of its Role in Non-Enzymatic Reactions and Chemical Biology Processes

The reactivity of the compound's functional groups suggests it may participate in non-enzymatic reactions within a biological context. The presence of an amino group and an oxo group makes it a potential participant in Maillard reactions or glycation, processes linked to aging and metabolic diseases.

Future chemical biology research should explore:

Its reactivity with reducing sugars and reactive carbonyl species.

Its potential to undergo oxidation or reduction reactions, possibly influencing cellular redox balance.

Its ability to chelate metal ions, which could impact the function of metalloenzymes.

Understanding these non-enzymatic processes is critical for a complete picture of the compound's biological chemistry and could uncover novel roles in pathophysiology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.